![molecular formula C14H10F2O3 B6374736 2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% CAS No. 1261998-85-9](/img/structure/B6374736.png)
2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%
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Overview
Description
2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% (2F4F5MCPP) is a compound used in scientific research and laboratory experiments. It is a colorless, crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 393.35 g/mol and a melting point of 117 °C. 2F4F5MCPP has been used in a wide range of research applications, including organic synthesis, medicinal chemistry, and drug discovery.
Scientific Research Applications
2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used in a variety of research applications. It has been used as a starting material for the synthesis of a number of biologically active compounds, including antibiotics, antifungal agents, and anti-cancer drugs. It has also been used in the synthesis of fluorinated polymers and in the development of novel materials for medical and industrial applications.
Mechanism of Action
2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% is known to act as an inhibitor of cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many drugs and other compounds. By inhibiting the activity of these enzymes, 2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% can interfere with the metabolism of drugs and other compounds, leading to increased or decreased levels of these compounds in the body.
Biochemical and Physiological Effects
2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, leading to altered levels of drugs and other compounds in the body. It has also been found to have anti-inflammatory and anti-cancer effects in laboratory studies.
Advantages and Limitations for Lab Experiments
2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available in high purity. It is also relatively stable and has a low toxicity. However, it is also relatively expensive and can be difficult to work with due to its low solubility.
Future Directions
The potential applications of 2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% are numerous. It has been used in the synthesis of a variety of biologically active compounds, including antibiotics, antifungal agents, and anti-cancer drugs. It has also been used in the development of novel materials for medical and industrial applications. Additionally, further research into the biochemical and physiological effects of 2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% could reveal new therapeutic applications. Finally, further research into the synthesis of 2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% could lead to more efficient and cost-effective methods of production.
Synthesis Methods
2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 4-fluorophenol with 2-fluoro-5-methoxycarbonylphenyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an aqueous solvent such as water or ethanol. The product is then isolated by filtration and purified by recrystallization.
properties
IUPAC Name |
methyl 4-fluoro-3-(3-fluoro-4-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)9-2-4-11(15)10(6-9)8-3-5-13(17)12(16)7-8/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLICCWPMRMUIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684474 |
Source
|
Record name | Methyl 3',6-difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261998-85-9 |
Source
|
Record name | Methyl 3',6-difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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